

Technical Guide: (2-Oxopiperidin-1-yl)acetyl chloride

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Compound of Interest

Compound Name: (2-Oxopiperidin-1-yl)acetyl chloride

Cat. No.: B1406529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Oxopiperidin-1-yl)acetyl chloride**, a reactive chemical intermediate of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct data for this compound, this guide focuses on its synthesis from its corresponding carboxylic acid, predicted physicochemical properties, and potential applications based on the structural motifs present.

Chemical Identification

A specific CAS (Chemical Abstracts Service) number for **(2-Oxopiperidin-1-yl)acetyl chloride** could not be located in publicly available databases. However, its immediate precursor is well-characterized:

| Compound Name | CAS Number |
|----------------------------------|------------|
| (2-Oxopiperidin-1-yl)acetic acid | 72253-28-2 |

This guide will proceed with the technical details based on the synthesis from this known starting material.

Synthesis

(2-Oxopiperidin-1-yl)acetyl chloride is synthesized from (2-Oxopiperidin-1-yl)acetic acid via the conversion of the carboxylic acid functional group to an acyl chloride. This is a standard transformation in organic synthesis, typically achieved using reagents such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$).

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a general method for the preparation of **(2-Oxopiperidin-1-yl)acetyl chloride**.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass (g/mol) | Role |
|---------------------------------------|--------------------------------------|----------------------|--------------------|
| (2-Oxopiperidin-1-yl)acetic acid | $\text{C}_7\text{H}_{11}\text{NO}_3$ | 157.17 | Starting Material |
| Thionyl chloride (SOCl_2) | SOCl_2 | 118.97 | Chlorinating Agent |
| Anhydrous Dichloromethane (DCM) | CH_2Cl_2 | 84.93 | Solvent |
| Anhydrous N,N-Dimethylformamide (DMF) | $\text{C}_3\text{H}_7\text{NO}$ | 73.09 | Catalyst |

Procedure:

- To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (2-Oxopiperidin-1-yl)acetic acid (1.0 eq).
- Add anhydrous dichloromethane (DCM) to dissolve the starting material.
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature.

- Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).
- Heat the reaction mixture to reflux (approximately 40°C) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography of a quenched aliquot).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Remove the solvent and excess thionyl chloride under reduced pressure. Caution: This step should be performed in a well-ventilated chemical fume hood as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive and toxic gases.
- The resulting crude **(2-Oxopiperidin-1-yl)acetyl chloride** is typically obtained as an oil and, due to its reactivity, is often used immediately in subsequent synthetic steps without further purification.

Synthesis Workflow



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Caption: Synthetic workflow for **(2-Oxopiperidin-1-yl)acetyl chloride**.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of **(2-Oxopiperidin-1-yl)acetyl chloride**. These are estimates based on its chemical structure and the properties of similar compounds.

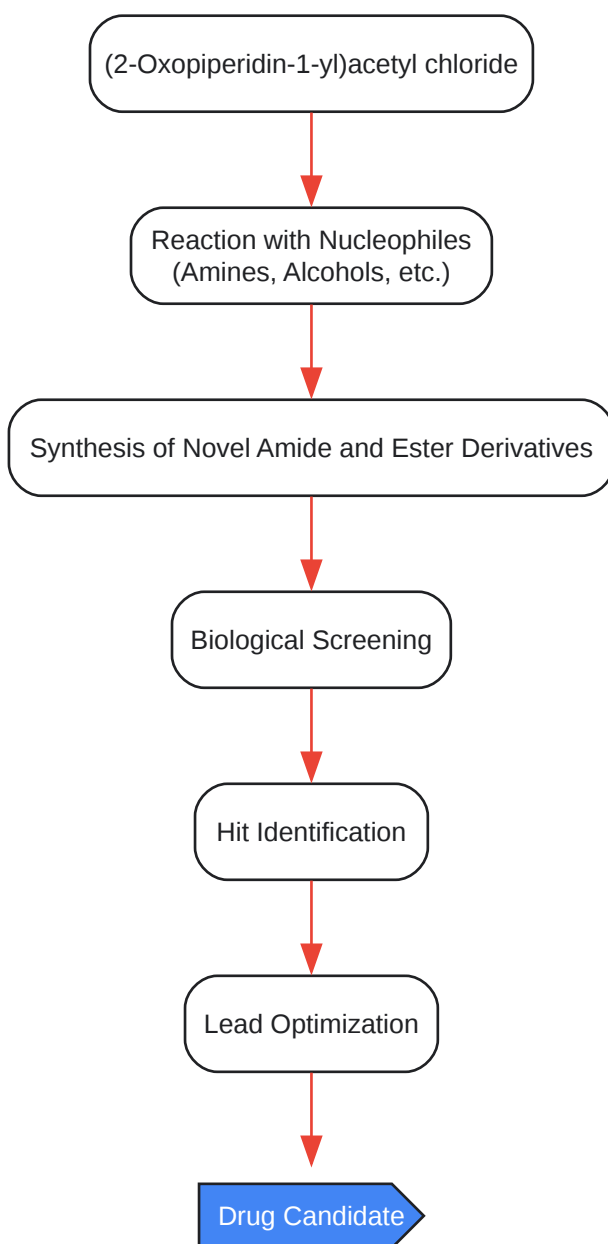
| Property | Predicted Value |
|-------------------|---|
| Molecular Formula | C ₇ H ₁₀ ClNO ₂ |
| Molecular Weight | 175.61 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid. |
| Boiling Point | Expected to be significantly higher than simple acyl chlorides due to increased molecular weight and polarity, though it may decompose upon heating. |
| Solubility | Expected to be soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols. |
| Stability | Moisture-sensitive; will hydrolyze to the corresponding carboxylic acid in the presence of water. |

Applications in Research and Drug Development

(2-Oxopiperidin-1-yl)acetyl chloride is a valuable building block for the synthesis of more complex molecules. The acyl chloride moiety is highly reactive towards nucleophiles, allowing for the facile introduction of the (2-oxopiperidin-1-yl)acetyl group into various scaffolds.

The 2-oxopiperidine (also known as δ -valerolactam) ring system is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. Derivatives of this scaffold have been investigated for a variety of therapeutic applications.

Potential Logical Relationships in Drug Design



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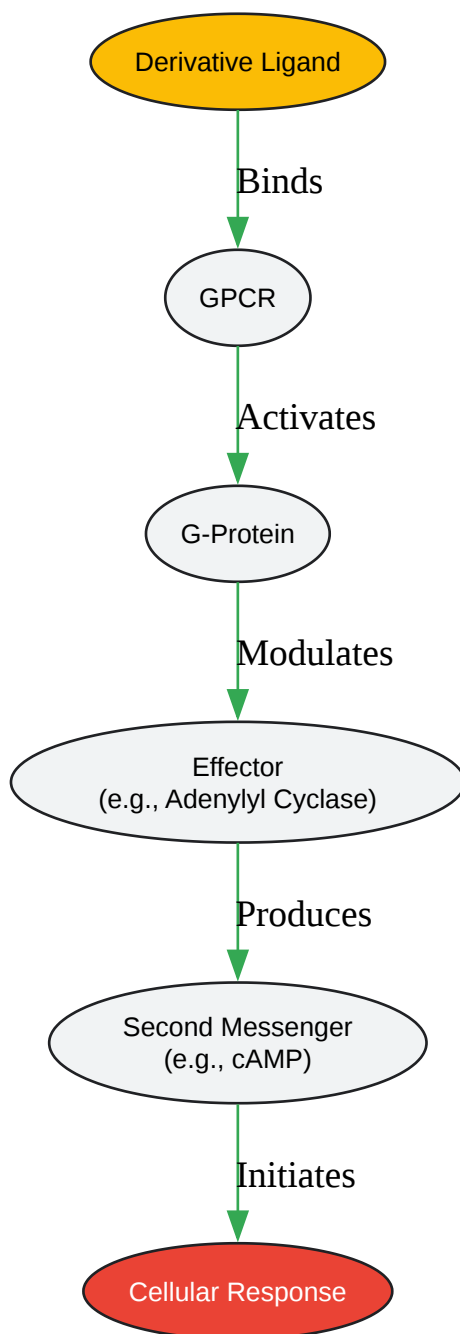
Caption: Logical workflow for drug discovery using the target compound.

Potential Signaling Pathway Interactions

Given that the piperidine ring is a common feature in many central nervous system (CNS) active drugs, derivatives synthesized from **(2-Oxopiperidin-1-yl)acetyl chloride** could potentially modulate various neuronal signaling pathways. For example, these derivatives could

be designed to target G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors involved in a multitude of physiological processes.

Generic GPCR Signaling Pathway



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